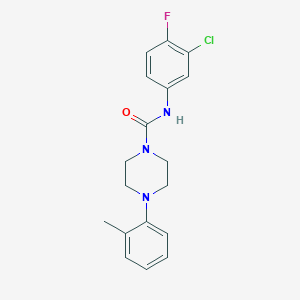
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells. By blocking this receptor, N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide can modulate immune responses and reduce inflammation. Additionally, CB2 receptors have been implicated in various cellular processes, including cell proliferation, apoptosis, and migration, suggesting that N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide may have additional effects beyond its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and modulating immune responses. Additionally, N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent in these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise modulation of immune responses and inflammation. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide is its potential off-target effects, as CB2 receptors are also expressed in other tissues, such as the central nervous system.
Zukünftige Richtungen
Future research on N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies could investigate the potential off-target effects of N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide and identify ways to mitigate these effects. Finally, the development of more selective CB2 receptor antagonists could provide additional insights into the role of this receptor in various cellular processes.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 3-methylbenzoyl chloride in the presence of a base and a solvent. The resulting intermediate is then reacted with methoxyamine hydrochloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has been used in several scientific studies to investigate the role of CB2 receptors in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
Produktname |
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Molekularformel |
C16H16ClNO3 |
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-4-6-12(15(10)21-3)16(19)18-13-9-11(17)7-8-14(13)20-2/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
FTJLIQXWHCVWFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)





![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide](/img/structure/B277754.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B277755.png)